molecular formula C19H20N4O4S2 B2702978 Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate CAS No. 941919-12-6

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2702978
CAS No.: 941919-12-6
M. Wt: 432.51
InChI Key: FUQLWJPMPDHIAS-UHFFFAOYSA-N
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Description

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with an ethyl carboxylate group and at position 3 with a sulfonyl-linked piperazine moiety bearing a pyrimidin-2-yl substituent.

Properties

IUPAC Name

ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-2-27-18(24)16-17(14-6-3-4-7-15(14)28-16)29(25,26)23-12-10-22(11-13-23)19-20-8-5-9-21-19/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQLWJPMPDHIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides; reactions may require the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structures to Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been evaluated for their ability to inhibit cancer cell proliferation. A study found that certain thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential application for this compound in cancer therapy .
  • Antimicrobial Activity
    • The antimicrobial properties of related thiophene compounds have been extensively researched. For example, thienopyrimidine derivatives have shown promising antibacterial and antifungal activities, which could be extrapolated to this compound. In vitro studies have demonstrated varying degrees of microbial inhibition depending on the substituents on the thiophene ring .
  • Antioxidant Properties
    • Compounds containing thiophene rings have also been studied for their antioxidant capabilities. Research has shown that certain thiophene derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This suggests that this compound may possess similar properties.

Case Study 1: Anticancer Efficacy

A recent study synthesized various benzo[b]thiophene derivatives and evaluated their anticancer activities against breast cancer cell lines. The results indicated that compounds with a sulfonamide group exhibited enhanced cytotoxicity compared to those without it. The study concluded that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of thienopyrimidine derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The study revealed that specific modifications to the thiophene structure significantly increased antibacterial efficacy, highlighting the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticancerThieno[2,3-d]pyrimidinesCytotoxicity against cancer cells
AntimicrobialThienopyrimidineInhibition of bacterial growth
AntioxidantThiophene derivativesFree radical scavenging

Mechanism of Action

The mechanism of action of Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several analogs, as highlighted in the evidence:

(a) Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 81018-05-5)
  • Core Structure : Identical benzo[b]thiophene-2-carboxylate scaffold.
  • Key Difference : The piperazine substituent is 3-methoxyphenyl instead of pyrimidin-2-yl.
(b) Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)
  • Core Structure : Thiophene ring instead of benzo[b]thiophene.
  • Key Difference : A propanamido linker replaces the sulfonyl group, and the piperazine is 4-methyl-substituted.
  • Impact : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects, influencing receptor binding kinetics .
(c) Ziprasidone-Related Compounds
  • Core Structure : Benzo[d]isothiazole or indole instead of benzo[b]thiophene.
  • Key Difference : Piperazine is linked to bulkier substituents (e.g., benzo[d]isothiazol-3-yl).
  • Impact : The benzo[b]thiophene core in the target compound likely offers distinct electronic properties and metabolic stability compared to Ziprasidone’s fused isothiazole-indole system .

Physicochemical and Pharmacological Comparison

The table below summarizes critical parameters:

Compound Name Core Structure Piperazine Substituent Linking Group Molecular Weight (g/mol) Potential Applications
Target Compound Benzo[b]thiophene Pyrimidin-2-yl Sulfonyl 432.5* CNS disorders, kinase inhibition
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate Benzo[b]thiophene 3-Methoxyphenyl Sulfonyl 452.56 Similar to target, with altered selectivity
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate Thiophene 4-Methylpiperazin-1-yl Propanamido ~436.5† Not specified (likely CNS or antimicrobial)
Ziprasidone Related Compound B Indole/Benzoisothiazole Benzo[d]isothiazol-3-yl Ethyl 839.85 Antipsychotic (dopamine/serotonin modulation)

*Calculated molecular formula: C₁₉H₂₀N₄O₄S₂.
†Estimated from molecular formula.

Research Findings and Implications

Sulfonyl vs. Amide Linkers : Sulfonyl-linked analogs (e.g., target compound, CAS 81018-05-5) exhibit enhanced electron-withdrawing effects, which may improve binding to enzymes like kinases or receptors requiring polar interactions. In contrast, amide-linked derivatives (e.g., CAS 156724-46-8) offer flexibility but reduced acidity .

Pyrimidine vs.

Metabolic Stability : Benzo[b]thiophene derivatives generally show higher metabolic stability compared to simpler thiophenes due to reduced ring oxidation. However, the pyrimidine substituent may increase susceptibility to cytochrome P450-mediated metabolism .

Biological Activity

Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O4S2C_{19}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 432.5 g/mol. The structure features a benzo[b]thiophene core, a pyrimidin-2-yl piperazine moiety, and a sulfonyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₄S₂
Molecular Weight432.5 g/mol
CAS Number941919-12-6

The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB/Akt) . This inhibition affects several downstream signaling pathways, including:

  • Glycogen synthase kinase 3 beta (GSK3β)
  • Forkhead box O (FKHRL1)
  • Bcl-2-associated death promoter (BAD)
  • Mammalian target of rapamycin (mTOR)

These pathways are crucial in regulating cell survival, proliferation, and metabolism, indicating the compound's potential in treating various diseases, particularly cancers and metabolic disorders .

Anticancer Potential

Research has highlighted the compound's anticancer properties through various in vitro studies. For instance:

  • Cell Line Studies : In tests against multiple cancer cell lines, the compound demonstrated significant cytotoxicity. The IC50 values were found to be comparable to established chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

In addition to its anticancer activity, the compound has shown promise in neuroprotection by modulating neuroinflammatory pathways. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that modifications to its structure enhance bioavailability while maintaining efficacy against targeted pathways .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antitumor Activity : A study evaluated the effects of the compound on breast cancer cell lines, revealing that it inhibited cell growth through apoptosis induction mechanisms.
  • Neuroprotective Study : Research involving animal models indicated that treatment with the compound reduced markers of neuroinflammation and oxidative stress, suggesting a protective effect on neuronal cells .
  • Structure–Activity Relationship (SAR) : Investigations into various analogs of the compound have helped identify key structural features responsible for its biological activity, aiding in the design of more potent derivatives .

Q & A

What are the common synthetic routes for Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for improved yield?

Basic Research Focus
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzo[b]thiophene core. Key steps include sulfonylation of the piperazine-pyrimidine moiety and esterification. For example, highlights analogous syntheses of ethyl thiophene carboxylates via nucleophilic substitution and cyclization reactions, while details a piperazine coupling strategy using dichloromethane and trifluoroacetic acid for deprotection . Optimization may involve adjusting solvent polarity (e.g., acetonitrile for SNAr reactions), temperature (e.g., 80°C for coupling steps), and stoichiometric ratios of reagents (e.g., 1.2 eq of alkylating agents) to minimize side products .

How can researchers address challenges in the purification of intermediates during the synthesis of this compound?

Basic Research Focus
Purification challenges often arise due to polar byproducts or unreacted starting materials. and emphasize the use of silica gel column chromatography with gradient elution (e.g., 0–12% MeOH in CH₂Cl₂) to separate intermediates . For highly polar impurities, aqueous workup (e.g., basification with NaOH and extraction with ethyl acetate) can isolate the target compound. also notes the use of celite filtration to remove insoluble salts, followed by Na₂SO₄ drying for solvent removal .

What analytical techniques are recommended for confirming the structural integrity and purity of the compound?

Basic Research Focus
¹H/¹³C NMR (400 MHz in DMSO-d₆) is critical for verifying regiochemistry and functional group integration, particularly for sulfonyl and piperazine moieties (e.g., δ 3.42–3.60 ppm for piperazine protons) . High-resolution mass spectrometry (HRMS) or ESI-MS (e.g., m/z 487.1 [M+H]⁺) confirms molecular weight . Purity is assessed via HPLC (≥95%), as noted in for related benzo[b]thiophene derivatives .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

Advanced Research Focus
SAR studies require systematic modification of substituents. demonstrates the utility of bivalent ligands with variable linker lengths (e.g., ethylene vs. propylene chains) to assess binding affinity changes . For example, replacing the benzo[b]thiophene ester with a carboxamide (as in ) could modulate solubility and target engagement . In vitro assays (e.g., enzyme inhibition or cellular uptake) should be paired with computational docking to rationalize activity trends.

What methodologies are effective in resolving data contradictions arising from unexpected biological activity in analogs?

Advanced Research Focus
Contradictions between synthetic yields and bioactivity often stem from uncharacterized stereochemistry or impurities. and recommend orthogonal validation methods:

  • X-ray crystallography to confirm stereochemistry (e.g., resolving epimers noted in ) .
  • Metabolite profiling (LC-MS/MS) to identify degradation products interfering with assays .
  • Dose-response curves to distinguish true activity from assay artifacts (e.g., ’s use of cyclopropylamide derivatives to validate target specificity) .

How can researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?

Advanced Research Focus
Key assays include:

  • Microsomal stability tests (human liver microsomes) to assess metabolic degradation.
  • Caco-2 permeability assays for intestinal absorption potential, using HPLC quantification .
  • Plasma protein binding (ultrafiltration followed by LC-MS) to estimate free drug concentration. ’s synthetic intermediates with tert-butyl carbamate groups can serve as negative controls for passive diffusion studies .

What strategies are recommended for improving the solubility of this compound in aqueous buffers?

Advanced Research Focus
Modifications to the ester group (e.g., hydrolysis to carboxylic acid) or introduction of polar substituents (e.g., hydroxyl or amine groups) can enhance solubility. highlights the use of polyethylene glycol (PEG)-like linkers in bivalent ligands to improve hydrophilicity . Co-solvents (e.g., DMSO ≤1%) or cyclodextrin encapsulation are practical alternatives for in vitro testing .

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